molecular formula C20H14FNO5S B2538119 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate CAS No. 329778-28-1

4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate

Cat. No.: B2538119
CAS No.: 329778-28-1
M. Wt: 399.39
InChI Key: IGGCVADTJVBJRR-WSDLNYQXSA-N
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Description

4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate is a complex organic compound that features a benzodioxole moiety linked to a phenyl ring through an imine bond, and a fluorobenzenesulfonate group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate typically involves a multi-step process:

    Formation of the Imine Bond: The initial step involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-aminophenyl 4-fluorobenzenesulfonate under acidic or basic conditions to form the imine bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-chlorobenzenesulfonate
  • 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-bromobenzenesulfonate

Uniqueness

4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate is unique due to the presence of the fluorobenzenesulfonate group, which imparts distinct electronic properties and potential biological activity compared to its chloro and bromo analogs.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO5S/c21-15-2-8-18(9-3-15)28(23,24)27-17-6-4-16(5-7-17)22-12-14-1-10-19-20(11-14)26-13-25-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGCVADTJVBJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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